molecular formula C7H16ClNO2 B1285514 3-(Tert-butylamino)propanoic acid hydrochloride CAS No. 51482-99-6

3-(Tert-butylamino)propanoic acid hydrochloride

Cat. No.: B1285514
CAS No.: 51482-99-6
M. Wt: 181.66 g/mol
InChI Key: VSSFPEXVAQWJQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylamino)propanoic acid hydrochloride typically involves the reaction of tert-butylamine with beta-alanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 3-(tert-butylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .

Properties

IUPAC Name

3-(tert-butylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFPEXVAQWJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589653
Record name N-tert-Butyl-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-99-6
Record name N-tert-Butyl-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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